molecular formula C9H11NO2S B12799675 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one CAS No. 79750-98-4

2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one

Cat. No.: B12799675
CAS No.: 79750-98-4
M. Wt: 197.26 g/mol
InChI Key: JZPNODHRJSGHJV-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dihydro-4H-thieno[2,3-d][1,3]oxazin-4-one is a bicyclic heterocyclic compound comprising a thiophene ring fused with an oxazinone moiety. Its molecular structure features a sulfur atom in the thiophene ring and an oxygen-containing oxazinone ring, with an isopropyl substituent at the 2-position.

Properties

CAS No.

79750-98-4

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-propan-2-yl-5,6-dihydrothieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C9H11NO2S/c1-5(2)7-10-8-6(3-4-13-8)9(11)12-7/h5H,3-4H2,1-2H3

InChI Key

JZPNODHRJSGHJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(CCS2)C(=O)O1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl chloroformate, followed by cyclization with ethyl chloroacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazinone Carbonyl

The oxazinone’s carbonyl group (C4) is electrophilic, enabling nucleophilic attack. Key reactions include:

  • Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the oxazinone ring undergoes hydrolysis to yield 2-isopropyl-5,6-dihydrothieno(2,3-d)amine-3-carboxylic acid derivatives .

  • Aminolysis : Reaction with amines (e.g., benzylamine) in anhydrous solvents (CH₂Cl₂) produces N-substituted carboxamides, retaining the thieno-oxazinone core.

Table 1: Nucleophilic Substitution Conditions and Outcomes

NucleophileConditionsProductYield (%)Source
H₂O/NaOHEtOH, refluxCarboxylic acid65–78
NH₃ (gas)Dry THF, 0°CPrimary amide52
BenzylamineCH₂Cl₂, rtN-Benzylamide60

Cyclization and Ring-Opening Reactions

The thieno-oxazinone scaffold participates in cycloadditions and ring transformations:

  • Thorpe-Ziegler Cyclization : With α-halo carbonyl compounds (e.g., ethyl 2-chloroacetoacetate) in water at 60°C, the oxazinone ring facilitates the formation of fused thiazolo[3,2-a]indole derivatives .

  • Acid-Catalyzed Ring Opening : Treatment with HCl in ethanol cleaves the oxazinone ring, yielding 2-isopropylthiophene-3-carboxamide intermediates.

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution:

  • Halogenation : Bromination (Br₂/CHCl₃) selectively occurs at the C5 position of the thiophene ring .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5, enabling further functionalization (e.g., reduction to amines) .

Cross-Coupling Reactions

The isopropyl substituent at C2 allows for Pd-catalyzed coupling:

  • Suzuki-Miyaura Reaction : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .

Table 2: Cross-Coupling Reaction Parameters

Coupling PartnerCatalystConditionsProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄DME, 80°C2-(4-Biphenyl) derivative45
Vinyl triflatePd(OAc)₂

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promise as potential therapeutic agents in treating infections. For instance, derivatives of thieno[2,3-d]pyrimidine have demonstrated efficacy against resistant strains of bacteria .

2. Anti-inflammatory Properties
Studies suggest that thieno derivatives can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This positions it as a candidate for developing new anti-inflammatory drugs .

3. Anticancer Potential
There is ongoing research into the anticancer properties of thieno compounds. Preliminary studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism involves the modulation of cell cycle progression and apoptosis-related proteins .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Research indicates that similar thieno compounds can act as effective insecticides and fungicides, offering an alternative to traditional chemical pesticides that may have harmful environmental impacts .

2. Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Studies have shown that thieno derivatives can influence plant growth by modulating hormonal pathways. This could lead to enhanced crop yields and improved resistance to environmental stressors .

Materials Science Applications

1. Polymer Chemistry
The incorporation of thieno compounds into polymer matrices has been explored for creating advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

2. Conductive Materials
Research into organic electronics has identified thieno derivatives as potential components in conductive polymers. Their unique electronic properties could be harnessed in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains
Anti-inflammatory Properties Inhibition of cytokine release in animal models
Anticancer Potential Induced apoptosis in cancer cell lines
Pesticide Development Effective against pests with lower environmental impact
Plant Growth Regulation Enhanced growth metrics in treated plants
Polymer Chemistry Improved material properties through incorporation
Conductive Materials Potential use in organic electronic devices

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Thieno-oxazinones exhibit moderate reactivity at the oxazinone carbonyl group, enabling nucleophilic substitution or ring-opening reactions. For instance, hydrazine derivatives of pyrazolo-oxazinones form pyrimidine analogs with antitumor activity .
  • Benzoxazinones are highly reactive toward amines, facilitating their use in pharmaceutical synthesis (e.g., Deferasirox) .

Biological Activity

2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one (CAS Number: 79750-98-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further biological studies .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thieno derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Initial investigations into the anticancer properties of this compound suggest potential efficacy against specific cancer cell lines. In vitro studies have demonstrated that derivatives of thieno compounds can induce apoptosis and inhibit cell proliferation in cancer cells. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity. This could be particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of thieno derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thieno structure enhanced antimicrobial potency significantly .
  • Cancer Cell Line Studies : Research focused on the effects of thieno derivatives on human breast cancer cell lines showed a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Neuroprotection : In an animal model of neurodegeneration, administration of a thieno derivative led to reduced neuronal loss and improved cognitive function compared to controls .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one be optimized for yield and purity?

  • Methodological Answer : Utilize reflux conditions with a polar aprotic solvent (e.g., acetonitrile) and monitor reaction progress via TLC with cyclohexane:ethyl acetate (2:1) as the mobile phase. Post-synthesis, purify the crude product via recrystallization using absolute ethanol, which effectively removes unreacted starting materials and byproducts . For intermediates, consider column chromatography with silica gel and gradient elution for higher-purity isolates.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • X-ray crystallography (using SHELX programs for structure refinement, particularly SHELXL for small-molecule resolution) to resolve the crystal lattice and confirm stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and hydrogen environments.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns .

Q. How can researchers address low solubility issues during in vitro assays?

  • Methodological Answer : Optimize solvent systems by testing dimethyl sulfoxide (DMSO) or ethanol-water mixtures. If precipitation occurs, employ sonication or heating-cooling cycles. For quantitative analysis, derivatize the compound with hydrophilic groups (e.g., carboxylate or amino moieties) using methods analogous to phthalimide functionalization in related oxazinone derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Cross-validate results using:

  • Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Conformational searching tools (e.g., molecular docking or Monte Carlo simulations) to model dynamic equilibria or tautomeric forms that may explain discrepancies .
  • High-resolution X-ray data refined via SHELXL to resolve potential disorder or twinning in the crystal lattice .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Introduce substituents at the isopropyl or thieno-oxazinone positions to modulate electronic or steric effects. For example, replace the isopropyl group with bulkier alkyl chains or aromatic rings.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins, guided by analogs like 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives .
  • Synthesize derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling, adapting protocols from benzoxazinone-amino acid conjugates .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Conduct in vitro assays using liver microsomes or hepatocytes to measure metabolic half-life. Monitor degradation via LC-MS/MS with multiple reaction monitoring (MRM).
  • Compare stability with structurally similar compounds, such as 4H-benzodiazepin-4-one derivatives, which share analogous heterocyclic cores .
  • Modify vulnerable sites (e.g., oxidation-prone positions) by fluorination or methyl group incorporation to enhance metabolic resistance.

Q. What computational approaches are suitable for predicting physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • Use Quantitative Structure-Property Relationship (QSPR) models via software like MarvinSketch or ACD/Labs.
  • Validate predictions with experimental data from related compounds, such as 4-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, which shares a similar bicyclic framework .
  • Apply Molecular Dynamics (MD) simulations to assess solvation free energy and partition coefficients .

Experimental Design & Data Analysis

Q. How to design a crystallization protocol for high-quality single crystals of this compound?

  • Methodological Answer :

  • Screen solvents (e.g., ethanol, ethyl acetate, hexane) using vapor diffusion or slow evaporation.
  • If twinning occurs, optimize cooling rates or use seeding techniques. For challenging cases, employ SHELXD for structure solution from powder diffraction data .
  • Characterize crystal packing interactions (e.g., π-π stacking, hydrogen bonds) via Mercury software to refine crystallization conditions .

Q. What statistical methods are recommended for analyzing biological assay data with this compound?

  • Methodological Answer :

  • Apply dose-response curves (4-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Use GraphPad Prism for nonlinear regression.
  • For reproducibility, perform triplicate experiments and assess variability via ANOVA with post-hoc Tukey tests.
  • Cross-reference with published data on structurally related compounds, such as spirocyclic oxadiazole-thiazolidinone hybrids, to contextualize potency .

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